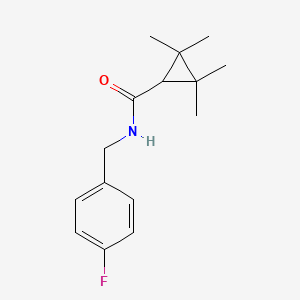![molecular formula C22H27N3O2 B13373037 N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B13373037.png)
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves the reaction of indole-2-carboxylic acid with 1-adamantylamine. The carboxylic acid group of the indole is first activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated carboxylic acid then reacts with 1-adamantylamine to form the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The carbonyl group in the adamantyl moiety can be reduced to form alcohol derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with various enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit the activity of HIV-1 protease by binding to its active site and preventing the cleavage of viral polyproteins . The adamantyl moiety enhances the compound’s binding affinity and stability, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:
Indole-3-carboxamide: Similar in structure but lacks the adamantyl moiety, resulting in different biological activities.
Indole-2-carboxamide: Shares the indole-2-carboxamide core but with different substituents, leading to variations in enzyme inhibition and therapeutic potential.
Indole-3-acetic acid: A plant hormone with different biological functions compared to the compound .
The uniqueness of this compound lies in the presence of the adamantyl moiety, which enhances its binding affinity and stability, making it a promising candidate for various therapeutic applications.
Eigenschaften
Molekularformel |
C22H27N3O2 |
|---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
N-[2-(adamantane-1-carbonylamino)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H27N3O2/c26-20(19-10-17-3-1-2-4-18(17)25-19)23-5-6-24-21(27)22-11-14-7-15(12-22)9-16(8-14)13-22/h1-4,10,14-16,25H,5-9,11-13H2,(H,23,26)(H,24,27) |
InChI-Schlüssel |
BDBGJENXSMSGHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCNC(=O)C4=CC5=CC=CC=C5N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B13372955.png)
![1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine](/img/structure/B13372957.png)
![5-benzoyl-2-chloro-4-(3-chlorophenyl)-2a-phenyl-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1(2H)-one](/img/structure/B13372964.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B13372965.png)
![N-{[6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine](/img/structure/B13372969.png)
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B13372975.png)
![2-{3-[1-(Methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13372989.png)
![3-(1-Benzofuran-2-yl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372990.png)

![5-(4-chlorobenzyl)-6-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13373004.png)
![3-(3-isobutyl-1H-pyrazol-5-yl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373011.png)
![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13373023.png)
![3-(Azepan-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373024.png)

